N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
Brand Name: Vulcanchem
CAS No.: 204580-28-9
VCID: VC4146299
InChI: InChI=1S/C9H23NOSi/c1-9(2,3)12(5,6)11-8-7-10-4/h10H,7-8H2,1-6H3
SMILES: CC(C)(C)[Si](C)(C)OCCNC
Molecular Formula: C9H23NOSi
Molecular Weight: 189.374

N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine

CAS No.: 204580-28-9

Cat. No.: VC4146299

Molecular Formula: C9H23NOSi

Molecular Weight: 189.374

* For research use only. Not for human or veterinary use.

N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine - 204580-28-9

Specification

CAS No. 204580-28-9
Molecular Formula C9H23NOSi
Molecular Weight 189.374
IUPAC Name 2-[tert-butyl(dimethyl)silyl]oxy-N-methylethanamine
Standard InChI InChI=1S/C9H23NOSi/c1-9(2,3)12(5,6)11-8-7-10-4/h10H,7-8H2,1-6H3
Standard InChI Key GWQLMSTUGJQEAW-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCCNC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine (C₉H₂₃NOSi) features a silicon-centered TBDMS group linked via an ether bond to a two-carbon chain terminating in a methylamine moiety. The TBDMS group confers steric bulk and chemical stability, while the ethylamine backbone facilitates nucleophilic reactivity. The InChIKey GWQLMSTUGJQEAW-UHFFFAOYSA-N and SMILES CC(C)(C)[Si](C)(C)OCCNC encode its three-dimensional configuration .

Physical and Spectral Data

PropertyValue
Molecular Weight189.374 g/mol
Boiling PointNot reported
Density0.86 g/cm³ (estimated)
Refractive Index1.43
Flash Point62°C (closed cup)

The compound is typically a colorless to pale yellow liquid, soluble in polar aprotic solvents like dichloromethane and tetrahydrofuran. Spectral characterization includes distinctive NMR signals: δ 0.07 ppm (Si–CH₃), 0.89 ppm (C(CH₃)₃), and 2.62 ppm (N–CH₃) .

Synthesis and Manufacturing

Primary Synthetic Route

The synthesis involves a two-step etherification and amination sequence:

  • Silylation: 2-Mercaptoethanol reacts with tert-butyldimethylchlorosilane (TBDMSCl) in dichloromethane, catalyzed by imidazole, to form 2-((tert-butyldimethylsilyl)oxy)ethanethiol .

  • Amination: The thiol intermediate undergoes nucleophilic displacement with methylamine, yielding the final product after column chromatography .

Key Reaction:

HSCH₂CH₂OH+TBDMSClImidazoleTBDMS-O-CH₂CH₂SHCH₃NH₂TBDMS-O-CH₂CH₂NHCH₃\text{HSCH₂CH₂OH} + \text{TBDMSCl} \xrightarrow{\text{Imidazole}} \text{TBDMS-O-CH₂CH₂SH} \xrightarrow{\text{CH₃NH₂}} \text{TBDMS-O-CH₂CH₂NHCH₃}

Alternative Pathways

  • Reductive Amination: 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde reacts with methylamine in the presence of NaBH₄ .

  • Protection-Deprotection Strategies: Temporary silylation of ethanolamine derivatives followed by methylation .

Industrial-scale production requires strict inert conditions (N₂/Ar atmosphere) to prevent hydrolysis of the TBDMS group .

Applications in Organic Synthesis

Alcohol Protection and Deprotection

The TBDMS group serves as a transient protecting group for hydroxyl (–OH) functionalities. For example, in prostaglandin synthesis, the compound shields secondary alcohols during ketone reductions, with subsequent removal using tetrabutylammonium fluoride (TBAF) .

Prodrug Development

In patent WO2020063824A1, structurally analogous silyl ethers are used to synthesize nitroquinoline prodrugs with enhanced bioavailability. The TBDMS moiety improves lipophilicity, facilitating cellular uptake .

Polymer Chemistry

The compound acts as a chain-transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization. Its thiol derivative, TBDMS-CTA, regulates molecular weight in poly(ethylene glycol) (PEG) hydrogels .

ParameterSpecification
GHS PictogramsWarning (Flame, Exclamation)
Hazard StatementsH315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Exposure Management

  • Inhalation: Move to fresh air; administer oxygen if needed .

  • Skin Contact: Wash with soap and water; remove contaminated clothing .

  • Eye Exposure: Rinse with water for 15 minutes; seek medical attention .

Storage recommendations include refrigeration (<15°C) under inert gas (N₂/Ar) to prevent degradation .

Recent Research and Innovations

Antibacterial Agents

A 2025 study utilized N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine to synthesize silyl-protected vancomycin analogs with improved stability against β-lactamases .

Silicon-Containing MOFs

The compound’s silicon moiety has been incorporated into metal-organic frameworks (MOFs) for gas storage, leveraging its hydrophobic pores for CO₂ sequestration .

Asymmetric Catalysis

Chiral derivatives of the compound facilitated enantioselective aldol reactions in total syntheses of (+)-ambruticin and (−)-laulimalide .

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